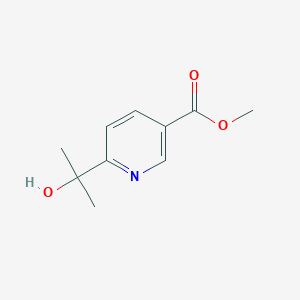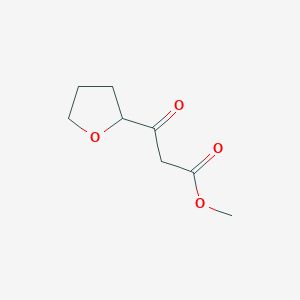
1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one, also known as pyrazole, is a heterocyclic compound that is widely used as a reagent in organic synthesis. Pyrazole is a five-membered ring consisting of four carbon atoms and one nitrogen atom. It is a versatile building block for the synthesis of a variety of organic compounds, including amines, imines, amides, and nitriles. Pyrazole has a wide range of applications in the pharmaceutical industry, including the synthesis of drugs and other biologically active compounds.
科学的研究の応用
Pyrazole has many applications in scientific research. It is used as a reagent in organic synthesis to prepare a variety of compounds, including amines, imines, amides, and nitriles. Pyrazole is also used as a ligand in coordination chemistry, and as a building block in the synthesis of drugs and other biologically active compounds. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one can be used as a catalyst in organic reactions, and as a substrate in enzymatic reactions.
作用機序
The mechanism of action of 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one is not fully understood. However, it is believed to be related to its ability to form hydrogen bonds with other molecules. Pyrazole can form hydrogen bonds with both carbon and nitrogen atoms, allowing it to interact with a variety of molecules. Additionally, this compound can form pi-pi interactions with other molecules, which can affect the reactivity of the molecules.
Biochemical and Physiological Effects
Pyrazole is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Additionally, this compound has been shown to inhibit the activity of certain ion channels, such as the nicotinic acetylcholine receptor, which is involved in the transmission of nerve impulses.
実験室実験の利点と制限
Pyrazole is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain, and can be used in a variety of reactions. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one is relatively stable and can be stored for long periods of time. However, this compound can be toxic and should be handled with caution. Additionally, it is not soluble in water and must be used in an organic solvent.
将来の方向性
Pyrazole has many potential applications in the pharmaceutical industry, including the synthesis of drugs and other biologically active compounds. Additionally, 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one could be used as a scaffold for the synthesis of new compounds, such as peptides and carbohydrates. Additionally, this compound could be used as a ligand in coordination chemistry, and as a catalyst in organic reactions. Finally, this compound could be used as a substrate in enzymatic reactions, and as a tool for studying the structure and function of proteins.
合成法
Pyrazole can be synthesized through a variety of methods, including the reaction of aldehydes with hydrazine, the reaction of acyl chlorides with hydrazine, and the reaction of nitriles with hydrazine. The most common method of synthesis is the reaction of an aldehyde with hydrazine, which yields the 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one ring. This reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of intermediate steps. The reaction of acyl chlorides with hydrazine yields a this compound ring as well, but requires a stronger base, such as potassium hydroxide.
特性
IUPAC Name |
1-(4-iodo-1H-pyrazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3(9)5-4(6)2-7-8-5/h2H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXIHNCZIBXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(difluoromethyl)sulfanyl]propan-1-amine](/img/structure/B6616074.png)



![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)






